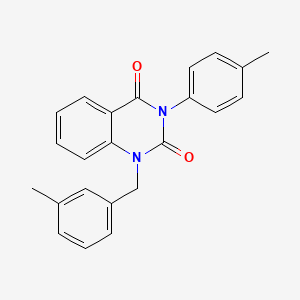

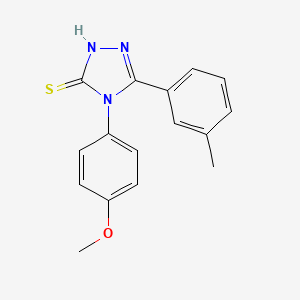

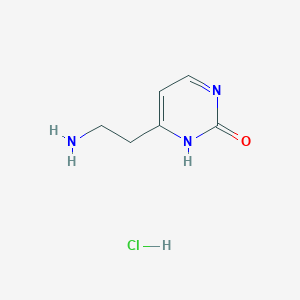

1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the quinazoline family. It is a potent inhibitor of various enzymes and receptors that play an essential role in the regulation of various biological processes. The compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Applications De Recherche Scientifique

Synthesis Methods and Environmental Considerations

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives, including 1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione, is a topic of considerable interest in green chemistry. One study highlights the chemical fixation of CO2 to 2-aminobenzonitriles as an environmentally friendly and sustainable method for synthesizing these derivatives. This approach not only reduces the reliance on toxic chemicals but also utilizes CO2, a greenhouse gas, as a raw material, thus contributing to carbon recycling efforts (Vessally, E., et al., 2017). Additionally, another research outlines the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 using ionic liquids as dual solvent-catalysts at atmospheric pressure, demonstrating a high-efficiency transformation of CO2 into value-added chemicals (Lu, W., et al., 2014).

Pharmaceutical Applications

Quinazoline-2,4(1H,3H)-dione derivatives serve as key intermediates in the pharmaceutical industry for the synthesis of several commercially available drugs. These compounds have been incorporated into the development of drugs with antimalarial, antihypertensive, and anticancer activities. For example, the efficient synthesis of these derivatives from CO2 catalyzed by N-heterocyclic carbene under atmospheric pressure showcases their potential in drug development, allowing for the production of compounds with various electronic properties (Xiao, Y.-l., et al., 2015). Furthermore, the structural modification of this compound derivatives has been investigated for the development of novel psychotropic agents, indicating the versatility of these compounds in creating new therapeutic options (Orzalesi, G., et al., 1977).

Propriétés

IUPAC Name |

3-(4-methylphenyl)-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c1-16-10-12-19(13-11-16)25-22(26)20-8-3-4-9-21(20)24(23(25)27)15-18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIFRMDXIWGVOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2684581.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2684584.png)

![Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2684587.png)

![4-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2684595.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-3-carboxamide](/img/structure/B2684599.png)

![2-[1-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethoxyphenethyl)acetamide](/img/no-structure.png)